An In-depth Technical Guide to Bis(triphenyltin)selenide: Structure, Properties, and Applications
An In-depth Technical Guide to Bis(triphenyltin)selenide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenyltin)selenide, with the chemical formula (C₆H₅)₃Sn-Se-Sn(C₆H₅)₃, also known as hexaphenyldistannselenane, is an organometallic compound that holds a significant position in the landscape of modern chemistry.[1] As a member of the organotin chalcogenide family, it serves as a bridge between inorganic and organic chemistry, offering unique reactivity and structural features. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of bis(triphenyltin)selenide, with a particular focus on its relevance to materials science and its potential context within medicinal chemistry. The inherent toxicity of organotin and selenium compounds necessitates a thorough understanding of their safe handling and disposal, which will also be addressed in detail.
Chemical Structure and Bonding
The coordination geometry around each tin atom is essentially tetrahedral, with the tin atom bonded to three phenyl groups and the central selenium atom.[2] This sp³ hybridization of the tin atoms dictates the overall three-dimensional shape of the molecule.[2] The Sn-Se-Sn bond angle is a critical parameter influencing the molecule's steric and electronic properties.
Caption: A 2D representation of the core structure of bis(triphenyltin)selenide, highlighting the bent Sn-Se-Sn linkage and the tetrahedral coordination at the tin atoms. The "Ph" represents the phenyl groups.
Physicochemical and Spectroscopic Properties
The properties of bis(triphenyltin)selenide are a direct consequence of its molecular structure. It is a solid at room temperature with a reported melting point of 148-150 °C.[2] Its solubility profile is characteristic of many organometallic compounds, showing good solubility in nonpolar organic solvents like benzene and limited solubility in more polar solvents.
Table 1: Physicochemical Properties of Bis(triphenyltin)selenide
| Property | Value | Reference(s) |
| Chemical Formula | C₃₆H₃₀SeSn₂ | [1] |
| Molecular Weight | 779.00 g/mol | [1] |
| Appearance | White crystalline powder | Inferred from synthesis descriptions |
| Melting Point | 148-150 °C | [2] |
| Solubility | Soluble in benzene, diethyl ether, hexane | [2] |
Spectroscopic techniques are indispensable for the characterization of bis(triphenyltin)selenide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be dominated by signals corresponding to the phenyl protons. These typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shifts of these carbons are influenced by the tin and selenium atoms.
-
¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The chemical shift provides insight into the coordination number and geometry of the tin atom. For bis(triphenyltin)selenide, a ¹¹⁹Sn chemical shift has been reported, and its value is consistent with a four-coordinate tin center.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H and C=C vibrations of the phenyl groups. The Sn-Ph and Sn-Se stretching vibrations will appear at lower frequencies, typically in the far-IR region.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of phenyl groups and the cleavage of the Sn-Se bond.
Synthesis and Reactivity
A reliable and efficient one-pot synthesis for bis(triphenyltin)selenide has been reported, which offers significant advantages over previous multi-step methods.[2] The reaction involves the in situ generation of sodium hydrogen selenide, which then reacts with triphenyltin chloride.
Experimental Protocol: Synthesis of Bis(triphenyltin)selenide
Materials:
-
Selenium powder (Se)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Triphenyltin chloride (Ph₃SnCl)
-
Benzene
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of selenium powder and sodium borohydride is prepared in a water/ethanol solvent system. This reaction generates sodium hydrogen selenide (NaHSe) in situ.
-
A solution of triphenyltin chloride in benzene is then added dropwise to the freshly prepared sodium hydrogen selenide solution with stirring.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The organic layer (benzene) is separated, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude bis(triphenyltin)selenide is then purified by recrystallization from a diethyl ether/hexane mixture to afford a white crystalline solid.[2]
Caption: A workflow diagram illustrating the key stages in the synthesis of bis(triphenyltin)selenide.
Bis(triphenyltin)selenide exhibits reactivity characteristic of both the Sn-Se bond and the triphenyltin moieties. The Sn-Se bond is susceptible to cleavage by various reagents, making it a useful selenating agent in organic synthesis. For instance, in the presence of a fluoride ion source, it can be used for the mild and selective synthesis of symmetrical α-selenoesters from α-haloesters.[3]
Applications
The applications of bis(triphenyltin)selenide are primarily centered in materials science and organic synthesis, with its relevance to drug development being more indirect through the broader activities of organotin and organoselenium compounds.
Materials Science: Precursor to Tin Selenide (SnSe) Nanomaterials
One of the most significant applications of bis(triphenyltin)selenide is its use as a single-source precursor for the synthesis of tin selenide (SnSe) nanomaterials.[4] Tin selenide is a promising semiconductor material with applications in photovoltaics, thermoelectrics, and optoelectronics. The use of a single-source precursor like bis(triphenyltin)selenide offers several advantages, including better stoichiometric control and lower decomposition temperatures compared to multi-source methods.
Caption: The role of bis(triphenyltin)selenide as a precursor in the synthesis of tin selenide nanomaterials and their subsequent applications.
Organic Synthesis
As mentioned earlier, bis(triphenyltin)selenide serves as a reagent for the introduction of selenium into organic molecules. Its reaction with α-haloesters in the presence of fluoride ions provides a convenient route to α-selenoesters, which are valuable intermediates in organic synthesis.[3]
Relevance to Drug Development
While there is limited direct research on the application of bis(triphenyltin)selenide in drug development, the broader classes of organotin and organoselenium compounds have garnered significant interest in medicinal chemistry.
-
Organotin Compounds: Many organotin compounds, particularly triphenyltin derivatives, have been investigated for their potent anticancer activities.[5] Their cytotoxicity is a key property being explored, although their high toxicity to healthy cells remains a major challenge.
-
Organoselenium Compounds: Selenium is an essential trace element, and organoselenium compounds have been extensively studied for their antioxidant and potential anticancer properties.[6] Some organoselenium compounds exhibit glutathione peroxidase-like activity, which is crucial for cellular protection against oxidative stress.[6]
The presence of both a triphenyltin moiety and a selenium atom in bis(triphenyltin)selenide makes it an interesting, albeit under-explored, molecule from a medicinal chemistry perspective. Further research is needed to evaluate its biological activity and potential as a therapeutic agent or a tool compound in drug discovery.
Safety and Handling
A critical aspect of working with bis(triphenyltin)selenide is a strict adherence to safety protocols due to the high toxicity of both organotin and selenium compounds.
-
Toxicity of Organotin Compounds: Triorganotin compounds, including triphenyltin derivatives, are known to be highly toxic. Exposure can occur through inhalation, ingestion, or skin contact. They can cause severe irritation to the skin, eyes, and respiratory tract. Systemic effects can be severe, impacting the central nervous system, liver, and immune system.
-
Toxicity of Selenium Compounds: While selenium is an essential nutrient at low doses, higher concentrations are toxic. Acute exposure to selenium compounds can lead to respiratory and neurological issues.
Handling Precautions:
-
Always handle bis(triphenyltin)selenide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid creating dust when handling the solid material.
-
Have an emergency plan in place for spills and accidental exposures.
Disposal:
-
All waste containing bis(triphenyltin)selenide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Conclusion
Bis(triphenyltin)selenide is a fascinating and versatile organometallic compound with a well-defined, albeit inferred, structure and a range of interesting chemical properties. Its primary applications lie in the fields of materials science as a precursor to tin selenide nanomaterials and in organic synthesis as a selenating agent. While its direct role in drug development is yet to be established, the known biological activities of related organotin and organoselenium compounds suggest that it may be a molecule of interest for future medicinal chemistry research. The high toxicity of this compound underscores the paramount importance of stringent safety measures during its handling and disposal. This guide provides a foundational understanding of bis(triphenyltin)selenide for researchers and professionals, encouraging further exploration of its potential while emphasizing the need for caution and responsible laboratory practices.
References
-
Einstein, F. W. B., Jones, C. H. W., Jones, T., & Sharma, R. D. (1983). The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Canadian Journal of Chemistry, 61(11), 2611–2615. [Link]
-
Ibragimov, A. A., Zolotarev, A. A., & Panov, M. S. (2022). Click Chemistry of Selenium Dihalides: Novel Bicyclic Organoselenium Compounds Based on Selenenylation/Bis-Functionalization Reactions and Evaluation of Glutathione Peroxidase-like Activity. Molecules, 27(24), 8820. [Link]
-
Harpp, D. N., & Gingras, M. (2001). Bis(triphenylstannyl)selenide, a mild and selective reagent for the synthesis of symmetrical α-selenoesters. Sulfur Letters, 24(5), 203–208. [Link]
-
Westerhausen, M., Schwarz, W., & Gresser, G. (2014). Calcium silyl compounds – synthesis and reactivity. Chemical Communications, 50(92), 14328-14330. [Link]
-
Canadian Science Publishing. (n.d.). The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Retrieved from [Link]
-
Penciu, V., Bizo, L., Varga, R. A., & Someșan, A. A. (2019). ¹¹⁹Sn NMR chemical shifts for compounds 1–12 and A. [Image]. ResearchGate. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1994). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, 6(12), 2108–2112. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Zaltariov, M. F., Varganici, C. D., Tanase, C., & Cazacu, M. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(11), 3328. [Link]
-
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. (n.d.). Royal Society of Chemistry. [Link]
-
Li, J., Wang, W., & Wang, L. (2005). A novel and efficient synthesis of selenides. Arkat USA, 2005(11), 163-169. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Cox, M. J., & Tiekink, E. R. T. (1997). Crystal structure of bis(triphenyltin)sulphide, [Ph3Sn]2S. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 293-294. [Link]
-
Ibragimov, A. A., Zolotarev, A. A., & Panov, M. S. (2022). Click Chemistry of Selenium Dihalides: Novel Bicyclic Organoselenium Compounds Based on Selenenylation/Bis-Functionalization Reactions and Evaluation of Glutathione Peroxidase-like Activity. Semantic Scholar. [Link]
-
PubChem. (n.d.). Triphenylphosphine selenide. [Link]
-
Slawin, A. M. Z., & Woollins, J. D. (2008). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. Molecules, 13(3), 675–684. [Link]
-
Girasolo, M. A., Camiolo, S., & Di Bella, S. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8171. [Link]
-
Rudd, M. D., & Lindeman, S. V. (2007). Synthesis and Characterization of platinum – selenium Derivatives: X-ray Structure of trans-Pt(PEt3)2(SePh)2. e-Publications@Marquette. [Link]
-
Al-Mokadem, A. S., El-Sayed, M. A. A., & Abdel-Aziz, M. (2025). Novel Diselenide Bis-Schiff bases tagged with diphenyl ethers: Promising candidates for selective treatment of hypopharyngeal and breast adenocarcinoma. Bioorganic Chemistry, 163, 107937. [Link]
-
Munavalli, S., Rossman, D. I., Rohrbaugh, D. K., Ferguson, C. P., & Ferguson, C. P. (1992). Synthesis of Bis-(Trifluoromethyl) Trisulfide and Bis- (Trifluoromethylthio) Selenide. DTIC. [Link]
-
Kurbatova, S. V., Kurbatov, V. I., & Knyazeva, E. S. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Semantic Scholar. [Link]
-
Lyčka, A., & Holeček, J. (1983). 13C and 119Sn NMR study of some triphenyltin(IV) carboxylates. Journal of Organometallic Chemistry, 259(2), 169-173. [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. (n.d.). Academia.edu. [Link]
-
Ibragimov, A. A., & Panov, M. S. (2022). Selenium Dihalides Click Chemistry: Highly Efficient Stereoselective Addition to Alkynes and Evaluation of Glutathione Peroxidase-Like Activity of Bis(E-2-halovinyl) Selenides. Molecules, 27(3), 1050. [Link]
-
Tanini, D., & Capperucci, A. (2015). ChemInform Abstract: Bis(trimethylsilyl)selenide in the Selective Synthesis of β-Hydroxy, β-Mercapto, and β-Amino Diorganyl Diselenides and Selenides Through Ring Opening of Strained Heterocycles. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 4099-46-1,[BIS(TRIMETHYLSILYL)]SELENIDE. [Link]
-
Aurigene Pharmaceutical Services. (n.d.). Medicinal Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
Sources
- 1. Bis(triphenyltin)selenide | CymitQuimica [cymitquimica.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
